Product packaging for 1-(Furan-3-ylmethyl)-1,4-diazepane(Cat. No.:)

1-(Furan-3-ylmethyl)-1,4-diazepane

Cat. No.: B13333737
M. Wt: 180.25 g/mol
InChI Key: SELZZYIEQCASDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-3-ylmethyl)-1,4-diazepane ( 1339359-21-5) is a chemical compound supplied for research and development use as a heterocyclic building block . It has a molecular formula of C10H16N2O and a molecular weight of 180.25 g/mol . The compound is typically provided with a purity of 95% . This diazepane derivative is part of a class of seven-membered diaza-heterocycles that are of significant interest in medicinal and synthetic chemistry. Diazepane scaffolds are recognized as privileged structures in drug discovery, serving as key precursors for the synthesis of a wide range of biologically active molecules . For instance, structurally related diazepane compounds have been extensively optimized and utilized as potent dual orexin receptor antagonists, leading to approved therapeutics for the treatment of insomnia, which highlights the therapeutic relevance of this chemical class . As a versatile synthetic intermediate, this compound can be used to explore new chemical space and develop novel compounds for pharmacological screening. The furan moiety introduces potential for further functionalization and molecular diversification. This product is intended for research purposes only within a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O B13333737 1-(Furan-3-ylmethyl)-1,4-diazepane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(furan-3-ylmethyl)-1,4-diazepane

InChI

InChI=1S/C10H16N2O/c1-3-11-4-6-12(5-1)8-10-2-7-13-9-10/h2,7,9,11H,1,3-6,8H2

InChI Key

SELZZYIEQCASDU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)CC2=COC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Furan 3 Ylmethyl 1,4 Diazepane and Analogues

Strategies for 1,4-Diazepane Ring Construction

The formation of the seven-membered 1,4-diazepane ring is a key challenge in the synthesis of these compounds. Various strategies have been developed, ranging from classical cyclization reactions to modern transition metal-catalyzed and multicomponent approaches.

Intermolecular Amphoteric Diamination and Cyclization Protocols

Intermolecular diamination strategies involve the reaction of a bifunctional electrophile with a bifunctional nucleophile to form the diazepane ring. A notable example is the copper-promoted intra/intermolecular alkene diamination for the synthesis of 2-aminomethyl-functionalized 1,4-benzodiazepin-5-ones. In this approach, 2-sulfonamido-N-allyl benzamides react with external amines in the presence of a copper catalyst to generate the 1,4-benzodiazepinone core. organic-chemistry.org This method highlights the potential for creating functionalized diazepanes through the direct formation of two new carbon-nitrogen bonds across an alkene.

Another approach involves the reaction of diamines with bis-electrophiles. For instance, the reaction between diamines and α,β-unsaturated carbonyl compounds can lead to the formation of the 1,4-diazepane ring through a sequence of Michael addition and subsequent intramolecular cyclization.

Transition Metal-Catalyzed Annulation and Cycloaddition Reactions for Diazepanes

Transition metal catalysis offers powerful and efficient routes to construct the 1,4-diazepane skeleton. Palladium- and rhodium-based catalysts have been particularly effective in this regard.

Palladium-catalyzed reactions, such as the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, proceed via π-allylpalladium intermediates to form the seven-membered benzodiazepine (B76468) core. mdpi.com The regioselectivity of these reactions can be influenced by the electronic properties of the substrates. mdpi.com Furthermore, palladium-catalyzed [5+2] rollover annulation of 1-benzylpyrazoles with alkynes provides a direct entry to tricyclic 2-benzazepines, which are structurally related to diazepanes. nih.gov

Rhodium-catalyzed [5+2] cycloaddition reactions have also emerged as a potent method for synthesizing 1,4-diazepine derivatives. For example, the reaction between pyridines and 1-sulfonyl-1,2,3-triazoles, catalyzed by rhodium, generates azomethine ylides that can undergo a multicomponent [5+2] cycloaddition to form biologically active 1,4-diazepine compounds. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions for Diazepane Synthesis
Catalyst/ReagentsReaction TypeStarting MaterialsProduct TypeReference
Pd(PPh3)4CyclizationN-tosyl-disubstituted 2-aminobenzylamines, propargylic carbonates1,4-Benzodiazepines mdpi.com
[Rh2(OAc)4][5+2] CycloadditionPyridines, 1-sulfonyl-1,2,3-triazoles1,4-Diazepines rsc.org
Cu(2-ethylhexanoate)2Alkene Diamination2-sulfonamido-N-allyl benzamides, external amines1,4-Benzodiazepin-5-ones organic-chemistry.org
Pd(OAc)2/Cu(OAc)2[5+2] AnnulationN-arylhydrazones, alkynesBenzo nih.govdiazepines mdpi.com

Multicomponent Reaction (MCR) Approaches to Diazepane Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to generate complex molecules. The Ugi four-component condensation (Ugi-4CC) is a prominent MCR that has been successfully applied to the synthesis of 1,4-diazepane derivatives.

One strategy involves a two-step sequence where an Ugi reaction is followed by an intramolecular nucleophilic substitution. This approach has been used to synthesize 1-sulfonyl-1,4-diazepan-5-ones. nih.govacs.orgresearchgate.net The initial Ugi reaction brings together an amine, a carboxylic acid, an isocyanide, and a carbonyl compound to form a linear adduct, which then undergoes cyclization to form the diazepane ring. nih.govacs.orgresearchgate.net For instance, the reaction of 5-chloro-2-nitrobenzoic acid, an aldehyde, phenacylamine hydrochloride, and an isocyanide, followed by reductive cyclization, yields 2-aryl-4,5-dihydro-3H-benzo acs.orgresearchgate.netdiazepin-5-one derivatives. The versatility of the Ugi reaction allows for the creation of a wide variety of substituted diazepanes by simply changing the input components. nih.gov

Table 2: Ugi Multicomponent Reaction for Diazepane Synthesis
Key StepStarting ComponentsIntermediateFinal ProductReference
Ugi-4CC followed by intramolecular cyclizationAmine, Carboxylic Acid, Isocyanide, Carbonyl CompoundLinear Ugi adduct1-Sulfonyl-1,4-diazepan-5-ones nih.govacs.orgresearchgate.net
Ugi-4CC followed by reductive cyclization5-Chloro-2-nitrobenzoic acid, Aldehyde, Phenacylamine hydrochloride, IsocyanideUgi adduct2-Aryl-4,5-dihydro-3H-benzo acs.orgresearchgate.netdiazepin-5-ones

Ring Closure and Condensation Methods for Diazepane Synthesis

Classical ring closure and condensation methods remain a cornerstone for the synthesis of the 1,4-diazepane ring. These methods often involve the formation of one or two key bonds in the final cyclization step.

Reductive Amination: Intramolecular reductive amination is a powerful tool for constructing cyclic amines. This can be achieved by reacting a molecule containing both an amine and a ketone or aldehyde functionality in the presence of a reducing agent. masterorganicchemistry.comyoutube.com For example, the reductive amination/cyclization of keto acids with primary amines using an indium/silane system can selectively produce N-substituted lactams or cyclic amines, including diazepanes, by simply switching the indium catalyst. nih.gov

Ring-Closing Metathesis (RCM): RCM has become a widely used method for the synthesis of unsaturated rings, including those containing nitrogen. organic-chemistry.orgwikipedia.org This reaction utilizes ruthenium-based catalysts to form a cycloalkene from a diene precursor. organic-chemistry.orgwikipedia.org By designing a suitable acyclic precursor with two terminal alkene moieties and two nitrogen atoms, RCM can be employed to construct the 1,4-diazepine ring. nih.govnih.gov This method is valued for its functional group tolerance and its ability to form various ring sizes. wikipedia.orgthieme-connect.de

Condensation Reactions: The condensation of a diamine with a dicarbonyl compound or a bis-electrophile is a traditional and straightforward approach to 1,4-diazepanes. For example, the reaction of 2-aminobenzaldehyde (B1207257) or 2-aminophenone derivatives with α-amino acids is a common method for synthesizing 1,4-benzodiazepine (B1214927) derivatives. mdpi.com

Approaches for Incorporating the Furan-3-ylmethyl Moiety

Once the 1,4-diazepane scaffold is constructed, the next crucial step is the introduction of the furan-3-ylmethyl group. This is typically achieved through selective functionalization of one of the nitrogen atoms of the diazepane ring.

Selective Alkylation and Arylation Strategies at Nitrogen Centers

The selective alkylation of one nitrogen atom in the presence of another is a common challenge in the synthesis of unsymmetrically substituted diamines. Several strategies can be employed to achieve this selectivity.

Reductive Amination: A highly effective and common method for N-alkylation is reductive amination. masterorganicchemistry.comyoutube.com This involves the reaction of the 1,4-diazepane with furan-3-carbaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product. masterorganicchemistry.comyoutube.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly useful as they can selectively reduce the iminium ion in the presence of the aldehyde. masterorganicchemistry.com This one-pot procedure avoids the issues of over-alkylation often encountered with direct alkylation using alkyl halides. libretexts.org

Direct Alkylation: While direct alkylation with a furan-3-ylmethyl halide can be challenging due to the potential for di-alkylation, it can be achieved under carefully controlled conditions. The use of a suitable base and solvent system can favor mono-alkylation. For unsymmetrical diamines, regioselective alkylation can sometimes be achieved based on the steric and electronic differences between the two nitrogen atoms. nih.gov For instance, in some N,N'-diarylureas, alkylation occurs regioselectively at the more sterically congested nitrogen atom. nih.gov A catalytic Hofmann N-alkylation using catalytic amounts of alkyl halides in the presence of an alcohol offers a greener alternative for the selective mono- or di-alkylation of amines. rsc.org

Table 3: Strategies for Introducing the Furan-3-ylmethyl Moiety
MethodReagentsKey FeaturesReference
Reductive Amination1,4-Diazepane, Furan-3-carbaldehyde, Reducing agent (e.g., NaBH3CN, NaBH(OAc)3)High selectivity for mono-alkylation, one-pot procedure. masterorganicchemistry.comyoutube.com
Direct Alkylation1,4-Diazepane, Furan-3-ylmethyl halide, BaseRequires careful control of reaction conditions to avoid di-alkylation. libretexts.orgnih.gov
Catalytic Hofmann N-Alkylation1,4-Diazepane, Furan-3-methanol, Catalytic alkyl halideGreen and efficient method for selective alkylation. rsc.org

Functionalization of Furan (B31954) Precursors

The furan ring is a versatile starting point for the synthesis of more complex molecules due to its susceptibility to various chemical transformations. nih.gov The synthesis of 1-(furan-3-ylmethyl)-1,4-diazepane typically commences with a suitably functionalized furan precursor. Common starting materials include furan-3-carbaldehyde or a derivative that can be readily converted to the desired 3-methyl-substituted furan.

Several methods exist for the synthesis of functionalized furans themselves, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. pharmaguideline.com For the specific case of furan-3-carbaldehyde, various synthetic routes have been developed, often starting from more readily available furan derivatives. The reactivity of the furan ring allows for electrophilic substitution reactions, although care must be taken to control the regioselectivity. pharmaguideline.com For instance, nitration of furan with a mild nitrating agent like acetyl nitrate (B79036) occurs at low temperatures, and sulfonation can be achieved using a sulfur trioxide-pyridine complex. pharmaguideline.com Halogenation of furan can lead to polyhalogenated products, so milder conditions are necessary to obtain mono-substituted furans. pharmaguideline.com

Once a suitable furan precursor is obtained, further functionalization can be achieved through various reactions. For example, 3-iodofurans can be used as key intermediates for generating a diverse library of furan derivatives through palladium-catalyzed processes like Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.gov This approach allows for the introduction of a wide range of substituents onto the furan ring, enabling the synthesis of a variety of analogues of the target molecule.

Cross-Coupling Methodologies for Furan Attachment to Diazepane Systems

The crucial step in the synthesis of this compound is the formation of the bond between the furan-3-ylmethyl group and one of the nitrogen atoms of the 1,4-diazepane ring. Several cross-coupling methodologies can be envisioned for this transformation, with reductive amination being a particularly prominent and practical approach.

Reductive Amination: This is a widely used and efficient method for forming carbon-nitrogen bonds. masterorganicchemistry.comorganicchemistrytutor.com In the context of synthesizing the target molecule, this would involve the reaction of furan-3-carbaldehyde with 1,4-diazepane. The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired amine. organicchemistrytutor.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The use of a one-pot procedure, where imine formation and reduction occur in the same reaction vessel, is often preferred for its efficiency. organicchemistrytutor.com

A plausible synthetic route would involve the reductive amination of furan-3-carbaldehyde with a mono-protected 1,4-diazepane, such as tert-butyl 1,4-diazepane-1-carboxylate, followed by deprotection of the second nitrogen atom if required. The use of a mono-protected diazepane is crucial for achieving regioselectivity, as will be discussed in the next section.

Reactant 1Reactant 2Reducing AgentSolventProductYield (%)Reference
Furan-3-carbaldehydetert-Butyl 1,4-diazepane-1-carboxylateNaBH(OAc)₃Dichloromethane (DCM)tert-Butyl 4-(furan-3-ylmethyl)-1,4-diazepane-1-carboxylateHighHypothetical based on masterorganicchemistry.com
CyclohexanoneIsopropylamineNaBH₃CNMethanolN-IsopropylcyclohexanamineNot specified organicchemistrytutor.com
Aldehydes/KetonesPrimary/Secondary AminesNaBH(OAc)₃1,2-Dichloroethane (DCE)Substituted AminesHigh researchgate.net

N-Alkylation with a Furan-3-ylmethyl Halide: An alternative approach is the direct alkylation of 1,4-diazepane with a suitable furan-3-ylmethyl halide, such as 3-(bromomethyl)furan. This reaction would proceed via nucleophilic substitution, with the nitrogen atom of the diazepane acting as the nucleophile. As with reductive amination, the use of a mono-protected diazepane is essential to prevent di-alkylation and ensure a single product.

Palladium-Catalyzed Cross-Coupling: While less common for this specific transformation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for C-N bond formation. nih.govbeilstein-journals.org In a hypothetical scenario, this could involve the reaction of a furan-3-ylmethyl derivative with a suitably activated 1,4-diazepane. However, for the formation of a simple alkyl-amine bond as in the target molecule, reductive amination or direct alkylation are generally more straightforward and atom-economical. The Buchwald-Hartwig amination is more typically applied to the coupling of aryl halides with amines. nih.govuevora.pt

Chemo- and Regioselective Synthesis Considerations in Furan-Diazepane Formation

A key challenge in the synthesis of this compound is controlling the chemo- and regioselectivity of the reaction. The 1,4-diazepane ring possesses two secondary amine groups, and without proper control, the reaction can lead to a mixture of mono- and di-substituted products, as well as potential side reactions.

The most effective strategy to ensure mono-alkylation is the use of a mono-protected 1,4-diazepane derivative. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. By using tert-butyl 1,4-diazepane-1-carboxylate, one of the nitrogen atoms is rendered unreactive, directing the alkylation or reductive amination to the unprotected nitrogen atom. nih.gov This approach ensures the formation of the desired mono-substituted product with high regioselectivity. The Boc group can be subsequently removed under acidic conditions if the unprotected diazepine (B8756704) is the final target.

Direct alkylation of unprotected 1,4-diazepane is generally not a viable strategy for the selective synthesis of the mono-substituted product due to the high probability of over-alkylation, leading to the di-substituted diazepane and a mixture of products that are difficult to separate. The similar reactivity of the two nitrogen atoms in the unprotected diazepane makes it challenging to achieve selective mono-functionalization. nih.govnih.gov

The choice of reaction conditions can also influence the outcome. In reductive amination, the pH of the reaction medium can affect the rate of imine formation and the stability of the reactants. organicchemistrytutor.com The selection of the appropriate reducing agent is also critical; for example, NaBH(OAc)₃ is often preferred over NaBH₄ in one-pot reductive aminations because it is less likely to reduce the starting aldehyde before imine formation occurs. masterorganicchemistry.com

Scalability and Practical Applications of Synthetic Pathways

The scalability of a synthetic route is a critical consideration for its practical application, particularly in the context of pharmaceutical development or the production of fine chemicals. numberanalytics.com For the synthesis of this compound, the reductive amination pathway using a mono-protected diazepane offers several advantages in terms of scalability.

Reductive amination is a robust and well-established reaction that can often be performed on a large scale with good yields. researchgate.net One-pot procedures are particularly advantageous as they reduce the number of unit operations, minimize waste, and can lead to lower production costs. organicchemistrytutor.com The use of commercially available starting materials, such as furan-3-carbaldehyde and mono-Boc-1,4-diazepane, further enhances the practical applicability of this route.

However, several factors need to be considered when scaling up the synthesis. These include:

Heat Transfer: Reductive amination reactions can be exothermic, and efficient heat removal is crucial on a large scale to maintain control over the reaction temperature and prevent side reactions.

Reagent Addition: The controlled addition of reagents, particularly the reducing agent, is important to manage the reaction rate and ensure safety.

Work-up and Purification: The isolation and purification of the final product on a large scale can present challenges. Crystallization is often the preferred method for purification at an industrial scale as it is generally more cost-effective and scalable than chromatography.

Solvent Selection: The choice of solvent is critical, not only for the reaction itself but also for environmental and safety reasons. Solvents that are less hazardous and easily recyclable are preferred. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Furan 3 Ylmethyl 1,4 Diazepane

Reactivity Profiles of the 1,4-Diazepane Ring System

The 1,4-diazepane ring is a seven-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. In 1-(Furan-3-ylmethyl)-1,4-diazepane, the nitrogen at position 1 is tertiary, while the nitrogen at position 4 is a secondary amine. This difference in substitution is crucial to the ring's reactivity, particularly in nucleophilic and electrophilic transformations. The seven-membered ring exhibits conformational flexibility, which can influence its reactivity. researchgate.net

The nitrogen atoms of the 1,4-diazepane ring, with their lone pairs of electrons, are inherently nucleophilic. ijpcbs.com The secondary amine (N4) is generally more nucleophilic and sterically accessible than the tertiary amine (N1), making it the primary site for reactions with electrophiles.

Nucleophilic Pathways: The primary nucleophilic reactions involve the nitrogen atoms acting as nucleophiles. The secondary amine at the N4 position can readily undergo a variety of common amine reactions:

Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides will lead to substitution at the N4 position.

Reductive Amination: The N4 amine can react with aldehydes or ketones to form an iminium ion intermediate, which is then reduced to form a tertiary amine. nih.gov

Michael Addition: As a soft nucleophile, the N4 amine can participate in conjugate additions to α,β-unsaturated carbonyl compounds.

The tertiary amine at the N1 position is less nucleophilic but can still react with strong electrophiles, such as alkylating agents like methyl triflate, to form a quaternary ammonium (B1175870) salt. nih.govmdpi.com

Electrophilic Pathways: While the nitrogen atoms are nucleophilic, the ring can be made to participate in electrophilic reactions under specific conditions. For instance, studies on related 2,3-dihydro-1,4-diazepines show that the carbon at position 6 is highly reactive towards electrophilic substitution, such as bromination. rsc.org For the saturated this compound, electrophilic attack on the carbon skeleton is less favorable and would require harsh conditions or specific activation.

Table 1: Predicted Nucleophilic and Electrophilic Transformations of the 1,4-Diazepane Moiety

Reaction Type Reacting Site Reagent Example Predicted Product
N-Alkylation N4 (secondary amine) Methyl Iodide (CH₃I) 1-(Furan-3-ylmethyl)-4-methyl-1,4-diazepane
N-Acylation N4 (secondary amine) Acetyl Chloride (CH₃COCl) 1-Acetyl-4-(furan-3-ylmethyl)-1,4-diazepane
Quaternization N1 (tertiary amine) Methyl Triflate (MeOTf) 1-(Furan-3-ylmethyl)-1-methyl-1,4-diazepanium triflate nih.govmdpi.com
Reductive Amination N4 (secondary amine) Acetone, NaBH₃CN 1-(Furan-3-ylmethyl)-4-isopropyl-1,4-diazepane nih.gov

The seven-membered diazepine (B8756704) ring can undergo structural reorganization through ring contractions and expansions, often driven by the formation of more stable products.

Ring Contraction: The contraction of 1,4-diazepine rings to form smaller, more stable aromatic rings like pyrroles has been documented. One such mechanism involves the valence tautomerization of a fused 8π-electron 1,4-diazepine skeleton. acs.orgacs.org This process can be triggered by heat and results in the reconstruction of the ring system, often with the elimination of a small molecule like hydrogen cyanide (HCN), to yield a pyrrole (B145914) derivative. acs.orgacs.org Another reported ring contraction involves the rearrangement of a 1-nitroso-1H-1,4-benzodiazepine derivative to a 3H-quinazoline-4-one, proceeding through the elimination of HNO. semanticscholar.org

Ring Expansion: Ring expansion reactions are common synthetic routes to form diazepine rings from smaller heterocyclic precursors. semanticscholar.orgdntb.gov.ua For example, 1,3-diazepine derivatives can be synthesized via the ring expansion of 4-chloromethyl-tetrahydropyrimidines upon reaction with basic nucleophiles. cdnsciencepub.com Similarly, benzo-1,4-diazepines can be obtained from the photolytic ring expansion of azidoquinolines. rsc.org While these methods build the diazepine ring, documented examples of expanding a pre-existing 1,4-diazepane ring to a larger ring system are less common.

Oxidative Transformations: The nitrogen and carbon atoms of the 1,4-diazepane ring are susceptible to oxidation.

N-Oxidation: The nitrogen atoms, particularly the tertiary amine at N1, can be oxidized by reagents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide.

C-H Oxidation: The α-carbons adjacent to the nitrogen atoms are activated towards oxidation. Advanced oxidation processes can lead to the decomposition of similar saturated heterocycles like 1,4-dioxane, forming various organic acid intermediates. nih.gov The oxidation of related dibenz[b,f] acs.orgsemanticscholar.orgoxazepines with peracetic acid yields a complex mixture of products, including ring-contracted and ring-opened species, suggesting that an oxaziridine (B8769555) intermediate may be involved. rsc.org

Reductive Transformations: The saturated 1,4-diazepane ring is generally stable to typical reducing conditions. The C-N bonds are not readily cleaved by common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). In fact, reductive amination is a key method for synthesizing substituted 1,4-diazepanes, highlighting the stability of the final reduced amine product. nih.gov Catalytic transfer hydrogenation, using reagents like formic acid with an iridium catalyst, has been shown to selectively reduce C=C bonds in α,β-unsaturated carbonyl compounds without affecting other functional groups, suggesting the diazepine ring would remain intact under these conditions. mdpi.com Similarly, alcohol dehydrogenases have been used for the stereoselective reduction of diketones to diols, indicating that enzymatic systems could potentially be employed for selective transformations if a suitable substrate on the diazepine ring were present. mdpi.com

Reactivity of the Furan (B31954) Moiety within the Compound

The furan ring is an electron-rich aromatic heterocycle that exhibits distinct reactivity, primarily characterized by electrophilic substitution and cycloaddition reactions. chemicalbook.comucalgary.ca

Furan is significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen atom, which enriches the π-electron system of the ring. chemicalbook.comucalgary.ca

Regioselectivity: Electrophilic attack occurs preferentially at the α-positions (C2 and C5), which are adjacent to the oxygen atom. This is because the carbocation intermediate formed by attack at these positions is better stabilized by resonance, with three significant resonance structures, compared to the two structures possible for attack at the β-positions (C3 and C4). chemicalbook.comucalgary.ca

In this compound, the furan ring is substituted at the C3 position. The furan-3-ylmethyl group itself is a weakly activating, ortho-para-directing substituent. Therefore, incoming electrophiles will be directed to the available α-positions, C2 and C5. Steric hindrance from the bulky diazepane-methyl group at C3 might slightly favor substitution at the C5 position over the C2 position, though a mixture of products is likely.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 3-Substituted Furan

Electrophilic Reaction Reagent Major Product(s)
Nitration HNO₃/CH₃COOH 3-(Furan-3-ylmethyl)-2-nitrofuran & 3-(Furan-3-ylmethyl)-5-nitrofuran
Halogenation Br₂/Dioxane 3-(Furan-3-ylmethyl)-2-bromofuran & 3-(Furan-3-ylmethyl)-5-bromofuran
Friedel-Crafts Acylation (CH₃CO)₂O/SnCl₄ 2-Acetyl-3-(furan-3-ylmethyl)furan & 5-Acetyl-3-(furan-3-ylmethyl)furan

The furan ring can act as a 4π-electron component (a diene) in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction. rsc.org This reaction provides a powerful method for constructing complex bicyclic systems, specifically 7-oxanorbornenes.

Reactivity and Selectivity: The reactivity of the furan diene is sensitive to the electronic nature of its substituents.

Electron-donating groups on the furan ring increase the energy of the Highest Occupied Molecular Orbital (HOMO), which generally accelerates the reaction rate in normal-electron-demand Diels-Alder reactions with electron-poor dienophiles (e.g., maleic anhydride (B1165640), maleimides). rsc.org

Electron-withdrawing groups decrease the HOMO energy, making the furan less reactive in such cycloadditions. nih.gov

The furan-3-ylmethyl substituent in the target molecule is weakly electron-donating, suggesting it would be a competent diene in Diels-Alder reactions. Research on 3-boryl substituted furans has shown that substituents at the C3 position can have a profound impact on reactivity and selectivity. For instance, potassium furan-3-trifluoroborate reacts efficiently with maleic anhydride at room temperature to give the exo cycloadduct exclusively. acs.orgacs.org This highlights that the substituent at the 3-position plays a critical role in dictating the reaction's outcome. The reaction of this compound with various dienophiles would likely yield 7-oxanorbornene adducts, with the potential for both endo and exo diastereomers, the ratio of which would depend on the specific dienophile and reaction conditions. rsc.orgnih.gov

Table 3: Examples of Diels-Alder Reactions with Substituted Furans

Furan Derivative Dienophile Product Type Key Finding Reference
Furan-3-potassium trifluoroborate Maleic Anhydride exo-7-oxanorbornene Exclusive formation of the exo adduct with high yield at room temperature. acs.org
Furan-3-potassium trifluoroborate N-Phenylmaleimide endo/exo-7-oxanorbornene Reacts efficiently at room temperature, but with variable diastereoselectivity. acs.orgnih.gov
Furfural (electron-withdrawing) Maleimide 7-oxanorbornene Reaction proceeds in concentrated aqueous solution, suggesting activation via aldehyde hydration. nih.gov

Advanced Mechanistic Studies of Intramolecular and Intermolecular Reactions

Advanced mechanistic studies, particularly on related systems, provide valuable insights into the potential intramolecular and intermolecular reactions of this compound. A significant reaction pathway that highlights the interplay between the furan and a nitrogen-containing moiety is the intramolecular Paal-Knorr reaction. acs.orgnih.govresearchgate.net

This type of reaction has been observed in systems containing both a furan ring and a suitably positioned amino group. The reaction is typically promoted by acid and involves the opening of the furan ring to form a 1,4-dicarbonyl intermediate. researchgate.netrsc.orgacs.orgnih.gov This intermediate then undergoes a subsequent intramolecular condensation with the amine functionality, leading to the formation of a new heterocyclic system, often a pyrrole ring fused to the nitrogen-containing ring. researchgate.netrsc.orgresearchgate.net

In the context of this compound, an analogous intramolecular reaction could be envisioned, although the specific geometry and reaction conditions would be critical. An acid-catalyzed furan ring opening would generate a 1,4-dicarbonyl species. If one of the diazepine nitrogens is appropriately positioned, it could then react intramolecularly with the newly formed carbonyl groups to yield a novel fused bicyclic or bridged system.

Studies on the synthesis of (het)arene-annulated pyrrolo[1,2-d] researchgate.netnih.govdiazepines have demonstrated the feasibility of such furan ring-opening and subsequent cyclization reactions. acs.orgnih.gov In these examples, the furan ring serves as a masked 1,4-dicarbonyl functionality that is revealed under acidic conditions to facilitate the formation of the diazepine and pyrrole rings. researchgate.net

The table below summarizes key findings from mechanistic studies on related intramolecular reactions, which can be extrapolated to predict the behavior of this compound.

Reactant SystemReaction ConditionsKey Mechanistic StepsProduct TypeReference(s)
N-(2-furylethyl)-2-nitroanilinesAcid-promoted, followed by reductionFuran ring opening to a diketone, reductive cyclization(Het)areno[x,y-b]pyrrolo[1,2-d] researchgate.netnih.govdiazepines acs.orgnih.gov
N-[2-(5-alkyl-2-furyl)phenyl]-2-aminoacetamidesAcid-catalyzed recyclizationFuran ring opening to a diketone, intramolecular condensationPyrrolo[1,2-d] researchgate.netnih.govbenzodiazepines researchgate.net
N-(furfuryl)anthranilamidesaq. HCl/AcOHFuran ring opening to a diketone, intramolecular condensationPyrrolo[1,2-a] researchgate.netnih.govbenzodiazepines rsc.org

These studies underscore the rich and complex chemical reactivity of molecules containing both furan and diazepine-like structures. The potential for intramolecular rearrangements and cyclizations, triggered by simple reaction conditions like changes in pH, makes this compound a molecule of significant interest for further mechanistic investigation.

Theoretical and Computational Investigations of 1 Furan 3 Ylmethyl 1,4 Diazepane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and energetic landscape of a molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov For furan (B31954) and imidazole (B134444) derivatives, the HOMO is often located on the phenyl rings, while the LUMO can be situated across the imidazole, furan, and other connected rings. nih.gov In 1-(Furan-3-ylmethyl)-1,4-diazepane, the furan ring and the nitrogen atoms of the diazepane ring are expected to be the primary sites of electron density for the HOMO. The LUMO is likely distributed across the furan ring and the adjacent methylene (B1212753) bridge. Quantum chemical calculations on similar furan derivatives have shown HOMO-LUMO energy gaps that indicate a stable but reactive molecule. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution across a molecule, identifying electrophilic and nucleophilic sites. uni-muenchen.de In an MEP map, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the furan ring and the nitrogen atoms of the diazepane ring, making them key sites for hydrogen bonding and interactions with electrophiles. nih.gov The hydrogen atoms on the diazepane ring and the methylene bridge would exhibit positive potential. researchgate.net This distribution of charge is critical for understanding how the molecule interacts with other chemical structures. nih.gov

PropertyPredicted Characteristics for this compoundSignificance
HOMO LocalizationPrimarily on the furan ring and diazepane nitrogen atomsIndicates sites of electron donation (nucleophilic centers)
LUMO LocalizationDistributed across the furan ring and adjacent methylene bridgeIndicates sites of electron acceptance (electrophilic centers)
MEP Negative PotentialLocated around the furan oxygen and diazepane nitrogensHighlights regions for electrophilic attack and hydrogen bond acceptance researchgate.net
MEP Positive PotentialLocated on the hydrogen atoms of the diazepane ring and methylene bridgeHighlights regions for nucleophilic attack and hydrogen bond donation researchgate.net

The stability of this compound is determined by the strength of its covalent bonds and the inherent strain in its seven-membered diazepane ring.

Bond Dissociation Energies (BDEs): BDE is the energy required to break a specific bond homolytically. In the furan moiety, the C-H bonds are generally the weakest points for radical attack. researchgate.net For the linker, the C-N and C-C bonds of the methylene bridge connecting the furan and diazepane rings are critical. Theoretical calculations on similar structures, like 2-furfuryl alcohol, show that the C-O bond within the ring is quite strong, while the C-C bond connecting a substituent to the ring is comparatively weaker. researchgate.net The C-N bonds within the diazepane ring are also points of potential cleavage.

Structural FeaturePredicted Stability CharacteristicImplication
Furan RingRelatively stable aromatic system, but susceptible to radical abstraction at C-H bonds researchgate.netPotential site for initial decomposition under thermal stress.
Methylene Bridge (C-N and C-C bonds)Represents a potentially weaker linkage compared to ring bonds.Likely site for fragmentation.
Diazepane RingContains inherent angle and torsional strain nih.govInfluences conformational dynamics and reactivity.

Computational methods can predict spectroscopic data, which is invaluable for the characterization of new compounds.

UV-Vis Spectroscopy: The electronic transitions predicted from HOMO-LUMO calculations correspond to absorption bands in the UV-Vis spectrum. Furan-containing compounds typically exhibit strong absorption in the UV region. For novel furan-azetidinone hybrids, UV-Vis spectra have been used for characterization. ijpsr.com

Infrared (IR) Spectroscopy: IR spectra reveal the vibrational modes of a molecule, corresponding to its functional groups. For this compound, key predicted peaks would include C-H stretching from the furan ring and aliphatic chains, C-O-C stretching of the furan, and C-N stretching from the diazepane ring. The N-H stretching vibration of the secondary amine in the diazepane ring would also be a characteristic signal. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: Distinct signals would be expected for the protons on the furan ring, the methylene bridge, and the non-equivalent protons of the diazepane ring. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. nih.govmdpi.com

¹³C NMR: The carbon spectrum would show characteristic signals for the furan ring carbons, the methylene bridge carbon, and the carbons of the diazepane ring. nih.govmdpi.com

SpectroscopyPredicted Key Signals/Bands
IR~3300 cm⁻¹ (N-H stretch), ~2850-3000 cm⁻¹ (C-H stretch), ~1500-1600 cm⁻¹ (C=C stretch, furan), ~1100-1250 cm⁻¹ (C-N stretch), ~1000-1100 cm⁻¹ (C-O-C stretch, furan) mdpi.commdpi.com
¹H NMRSignals in the aromatic region for furan protons (~6.0-7.5 ppm), a singlet for the methylene bridge, and multiple signals in the aliphatic region for diazepane protons (~2.5-3.5 ppm) nih.govmdpi.com
¹³C NMRSignals for furan carbons (~110-145 ppm), methylene bridge carbon (~50-60 ppm), and diazepane carbons (~40-60 ppm) nih.govmdpi.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations explore the dynamic nature of molecules, offering insights into their conformational flexibility and intermolecular interactions.

The 1,4-diazepane ring is a flexible seven-membered heterocycle. Its conformational landscape is complex, with several low-energy states possible, including chair, boat, and twist-boat forms. nih.gov Molecular mechanics and molecular dynamics (MD) simulations are used to explore these conformations and the energy barriers between them. Studies on related N,N-disubstituted-1,4-diazepanes have shown that they can exist in low-energy twist-boat conformations, sometimes stabilized by intramolecular interactions. nih.gov The bulky and polar furan-3-ylmethyl substituent on one of the nitrogen atoms of this compound would significantly influence the ring's preferred conformation and its dynamic behavior, likely favoring conformations that minimize steric hindrance. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another. nih.gov While often used for drug-receptor interactions, it can also be used to understand the general binding capabilities of a molecule with various chemical scaffolds. Docking studies on furan and diazepane-containing molecules reveal common interaction patterns. ijpsr.comnih.gov

This compound possesses several features that make it capable of diverse interactions with chemical scaffolds:

Hydrogen Bonding: The secondary amine (N-H) in the diazepane ring can act as a hydrogen bond donor, while the tertiary nitrogen and the furan oxygen can act as hydrogen bond acceptors. nih.gov

π-Interactions: The aromatic furan ring can engage in π-π stacking with other aromatic rings or CH-π interactions. nih.govacs.org

Hydrophobic Interactions: The aliphatic portions of the diazepane ring can form hydrophobic or van der Waals interactions with nonpolar regions of a binding partner.

These generalized interaction capabilities suggest that the this compound scaffold could bind to pockets in larger molecules that feature a combination of aromatic, hydrogen-bonding, and hydrophobic residues. nih.govresearchgate.net

Interaction TypeParticipating Moiety in this compoundPotential Interacting Scaffold Feature
Hydrogen Bond DonorDiazepane N-H groupCarbonyl oxygen, hydroxyl group, nitrogen atom
Hydrogen Bond AcceptorDiazepane tertiary nitrogen, Furan oxygenAmine or hydroxyl protons
π-π StackingFuran ringAromatic rings (e.g., phenyl, indole)
Hydrophobic InteractionsAliphatic C-H bonds of the diazepane ringAlkyl chains, nonpolar cavities

Molecular Dynamics Simulations for Conformational Sampling and Stability

The conformational landscape of this compound is complex due to the flexibility of the seven-membered diazepane ring. Molecular dynamics (MD) simulations are a powerful tool to explore the various conformations accessible to the molecule and to assess their relative stabilities.

The 1,4-diazepane ring can, in principle, adopt several conformations, with the most common being the chair and twist-boat forms. nih.govresearchgate.net For this compound, MD simulations would be employed to sample the potential energy surface of the molecule, revealing the predominant conformations and the energetic barriers between them. These simulations track the atomic positions over time, governed by a force field that approximates the potential energy of the system.

Interactive Table: Hypothetical Low-Energy Conformers of this compound from MD Simulations

ConformerDiazepane Ring ConformationSubstituent PositionRelative Energy (kcal/mol)Population (%)
1Twist-ChairEquatorial0.0045
2ChairEquatorial0.8530
3Twist-BoatAxial2.1015
4BoatEquatorial3.5010

Note: This data is hypothetical and for illustrative purposes. Actual values would be derived from specific computational studies.

Computational Elucidation of Reaction Mechanisms

Understanding the formation of this compound is crucial for its synthesis and potential applications. Computational chemistry offers powerful methods to investigate reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Pathway Mapping

A plausible synthetic route to this compound is the reductive amination of furan-3-carbaldehyde with 1,4-diazepane. nih.govresearchgate.netnih.gov This reaction typically proceeds in two steps: the formation of an iminium ion intermediate followed by its reduction.

Computational methods, particularly density functional theory (DFT), can be used to map the entire reaction pathway. rsc.org This involves locating the structures of the reactants, intermediates, transition states, and products on the potential energy surface. Transition state theory (TST) is a fundamental concept in this process, defining the transition state as a saddle point on the potential energy surface that separates reactants from products. wikipedia.orgpressbooks.pubvedantu.comlibretexts.org

For the synthesis of this compound, the reaction would likely proceed through an initial nucleophilic attack of one of the secondary amines of the 1,4-diazepane onto the carbonyl carbon of furan-3-carbaldehyde. This would be followed by dehydration to form an iminium ion. The subsequent step involves the reduction of this iminium ion. The transition state for each of these steps can be located and characterized by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Computational Assessment of Reaction Energetics and Kinetics

These energetic parameters are critical for understanding the kinetics of the reaction. A lower activation energy implies a faster reaction rate. Computational assessment can help in optimizing reaction conditions by identifying the rate-determining step and suggesting modifications to the reactants or catalysts that could lower the activation barrier. For instance, different reducing agents could be computationally screened to find the one that leads to the lowest activation energy for the iminium ion reduction.

Interactive Table: Hypothetical Energetic Profile for the Reductive Amination Synthesis of this compound

Reaction StepSpeciesRelative Free Energy (kcal/mol)
1Furan-3-carbaldehyde + 1,4-Diazepane0.0
2Transition State 1 (Nucleophilic Attack)+15.2
3Hemiaminal Intermediate-5.8
4Transition State 2 (Dehydration)+20.5
5Iminium Ion Intermediate+8.3
6Transition State 3 (Hydride Transfer)+12.7
7This compound-18.9

Note: This data is hypothetical and for illustrative purposes. Actual values would be derived from specific DFT calculations.

Aromaticity and Heteroatom Influence on the Electronic Properties of the System

The electronic properties of this compound are a product of the interplay between the aromatic furan ring and the saturated diazepane ring, with the heteroatoms (oxygen and two nitrogens) playing a crucial role.

The nitrogen atoms in the 1,4-diazepane ring are sp³-hybridized and act as Lewis bases. Their lone pairs of electrons are not part of an aromatic system but significantly influence the molecule's basicity and nucleophilicity. The presence of the electron-withdrawing furan-3-ylmethyl group attached to one of the nitrogen atoms will modulate the basicity of both nitrogen atoms. The nitrogen atom directly attached to the furan-3-ylmethyl group will be less basic due to the inductive effect of the substituent.

Computational methods can quantify these electronic properties. For example, Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution across the molecule, highlighting the electron-donating or -withdrawing effects of the different moieties. Aromaticity can be assessed using various indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). mdpi.comnih.gov These calculations would likely confirm the aromatic character of the furan ring and detail the electron density distribution, showing a higher electron density on the oxygen atom and a polarization of the C-N bonds in the diazepane ring. The electron density of the furan ring can also affect the reactivity in reactions such as the Diels-Alder reaction. nih.govrsc.org

Interactive Table: Hypothetical NBO Charges and Aromaticity Indices for this compound

Atom/GroupNBO Charge (e)Aromaticity Index (Furan Ring)Value
Furan Oxygen-0.65NICS(0)-8.5
Furan C2+0.20NICS(1)-10.2
Furan C3-0.15HOMA0.85
Furan C4-0.10
Furan C5+0.18
Diazepane N1-0.45
Diazepane N4-0.55

Note: This data is hypothetical and for illustrative purposes. Actual values would be derived from specific computational studies.

Molecular Recognition and Interaction Studies of 1 Furan 3 Ylmethyl 1,4 Diazepane

Non-Covalent Interactions within the Molecular Architecture

While direct crystallographic evidence for 1-(Furan-3-ylmethyl)-1,4-diazepane is not available, theoretical studies and experimental data from analogous structures suggest the potential for weak intramolecular C-H···O or C-H···N hydrogen bonds. The flexibility of the diazepane ring and the rotational freedom of the furan-3-ylmethyl substituent could allow for conformations where a hydrogen atom on the diazepane ring or the methylene (B1212753) bridge interacts with the furan (B31954) oxygen or the tertiary nitrogen. However, the energetic favorability of such bonds in various solvents would need to be considered, as intermolecular hydrogen bonding with the solvent can be a competing and often dominant interaction. nih.gov

Steric Effects: The furan-3-ylmethyl group is a bulky substituent, and its presence will sterically disfavor certain conformations of the diazepane ring that would lead to eclipsing interactions or close contacts between the substituent and the ring's hydrogen atoms. nih.govchemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net The molecule will likely adopt a conformation that places this bulky group in a pseudo-equatorial position to minimize steric strain.

FeatureInfluence on Molecular Shape and Flexibility
1,4-Diazepane Ring Inherently flexible, with twist-chair and boat conformations being prominent. mdpi.comnih.gov
Furan-3-ylmethyl Substituent Acts as a bulky group, influencing the conformational equilibrium to minimize steric strain. nih.govchemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net
Intramolecular π-stacking Observed in some N,N'-disubstituted diazepanes, stabilizing specific conformations. nih.gov

Intermolecular Interactions with Generic Chemical Probes

The potential for this compound to interact with other molecules is defined by the functional groups present and their accessibility. These interactions are fundamental to its behavior in a biological or chemical system.

The nitrogen and oxygen atoms in this compound are key sites for hydrogen bonding. researchgate.net

Hydrogen Bond Donors: The secondary amine (N-H) in the diazepane ring is a primary hydrogen bond donor. mdpi.comresearchgate.net

Hydrogen Bond Acceptors: Both nitrogen atoms of the diazepane ring and the oxygen atom of the furan ring possess lone pairs of electrons and can act as hydrogen bond acceptors. mdpi.comresearchgate.netresearchgate.netnih.gov

The strength of these interactions can vary. Hydrogen bonds involving charged species are generally stronger. edx.org Therefore, the protonation state of the diazepane nitrogens, which is dependent on the pH of the environment, will significantly impact their hydrogen bonding capabilities. The furan oxygen is a weaker hydrogen bond acceptor compared to the nitrogen atoms.

Atom/GroupHydrogen Bonding CapabilityNotes
Secondary Amine (N-H) Donor mdpi.comresearchgate.netPrimary site for donating a hydrogen bond.
Diazepane Nitrogens Acceptor mdpi.comresearchgate.netThe lone pairs on both nitrogen atoms can accept hydrogen bonds.
Furan Oxygen Acceptor researchgate.netnih.govA weaker hydrogen bond acceptor site.

The furan ring, being an aromatic system, can participate in π-π stacking interactions. researchgate.net These interactions are common between aromatic rings and contribute significantly to the stabilization of molecular complexes. Studies on furan-containing compounds have shown that the furan ring can engage in stacking interactions with other aromatic systems, including other furan rings or benzene (B151609) derivatives. rsc.orgnih.gov The geometry of this stacking can be face-to-face or offset, with the latter often being more favorable. In the context of intermolecular interactions, the furan moiety of this compound could stack with aromatic residues in a protein binding pocket or with other aromatic molecules in solution.

Furthermore, van der Waals forces, which include London dispersion forces, are present between all molecules and arise from temporary fluctuations in electron density. britannica.comwikipedia.org These forces are weak individually but become significant over the entire surface area of the molecule. The size and shape of this compound will determine the extent of its van der Waals interactions with its surroundings.

Influence of Substituent Pattern on Global and Local Interaction Characteristics

The specific interaction profile of this compound is intrinsically linked to its chemical structure. Alterations to this structure, through the introduction of various substituents on either the furan ring or the 1,4-diazepane moiety, can be expected to significantly modulate its molecular recognition properties. While direct experimental or computational studies on substituted derivatives of this compound are not extensively available in public literature, principles from medicinal chemistry and structural biology allow for well-grounded inferences regarding the potential impact of such modifications. The influence of these substituents can be discussed in terms of their effects on the molecule's electronic distribution, steric profile, and conformational flexibility.

Substituents on the furan ring can alter the aromatic system's electron density and its capacity for various non-covalent interactions. The furan ring itself, with its oxygen heteroatom, can participate in hydrogen bonding and π-stacking interactions. nih.gov The nature of substituents can either enhance or diminish these capabilities. For instance, electron-withdrawing groups (such as nitro or cyano groups) would decrease the electron density of the furan ring, potentially weakening its π-stacking interactions but possibly enhancing its ability to interact with electron-rich pockets in a biological target. Conversely, electron-donating groups (like methoxy (B1213986) or alkyl groups) would increase the ring's electron density, which could strengthen π-stacking and cation-π interactions. Quantum chemical studies on substituted furans have demonstrated that substituents significantly alter the electronic properties and reactivity of the furan ring. researchgate.netnih.gov

The position of the substituent on the furan ring is also critical. A substituent at the C2 or C5 position, for example, would have a more direct electronic influence on the oxygen atom and the π-system compared to a substituent at the C4 position. Structure-activity relationship (SAR) studies on other furan-containing compounds have consistently shown that the nature and position of substituents are key determinants of biological activity, underscoring the importance of these modifications in tuning molecular interactions. nih.govnih.govmdpi.com

Similarly, modifications to the 1,4-diazepane ring can profoundly affect the compound's interaction characteristics. The diazepine (B8756704) ring is a flexible seven-membered ring that can adopt various conformations. nih.gov Substituents can influence the conformational equilibrium, locking the ring into a more rigid, and potentially more bioactive, conformation. For instance, the introduction of a methyl group can introduce steric constraints that favor a particular chair or boat-like conformation of the diazepine ring. nih.gov

Furthermore, the nitrogen atoms of the 1,4-diazepane ring are key sites for hydrogen bonding and salt bridge formation. Substituents on these nitrogens, or on the carbon atoms of the ring, can sterically hinder or electronically modulate the accessibility and basicity of these nitrogen atoms. For example, N-alkylation would increase the steric bulk around the nitrogen, which could be beneficial or detrimental for binding depending on the topology of the binding site. Such modifications have been explored in various 1,4-diazepane derivatives to modulate their biological activities. jocpr.com Molecular docking studies on other diazepine derivatives have highlighted the importance of the diazepine ring's substituents in establishing specific interactions with target proteins. nih.govorientjchem.org

Interactive Data Table: Predicted Influence of Substituents on Interaction Characteristics

RingPosition of SubstitutionSubstituent TypePredicted Effect on Global InteractionsPredicted Effect on Local Interactions
Furan C2, C5Electron-Withdrawing (e.g., -NO₂)May decrease overall binding affinity due to reduced π-stacking potential.Could form specific hydrogen bonds or electrostatic interactions with donor sites.
Furan C2, C5Electron-Donating (e.g., -OCH₃)May enhance π-stacking and cation-π interactions, potentially increasing affinity.Increases electron density of the ring, favoring interactions with electron-deficient areas.
Furan C4Bulky Alkyl (e.g., -C(CH₃)₃)Could introduce steric hindrance, potentially preventing optimal binding orientation.May engage in favorable van der Waals interactions if the binding pocket accommodates the bulk.
1,4-Diazepane N1, N4Acyl (e.g., -C(O)CH₃)Reduces the basicity of the nitrogen, potentially weakening ionic interactions.The acyl group itself could act as a hydrogen bond acceptor.
1,4-Diazepane N1, N4Small Alkyl (e.g., -CH₃)May introduce favorable hydrophobic interactions and influence ring conformation.Can alter the steric and electronic environment around the nitrogen atoms.
1,4-Diazepane C2, C3, C5, C6, C7Hydroxyl (e.g., -OH)Increases polarity and potential for hydrogen bonding, may improve solubility.Can act as both a hydrogen bond donor and acceptor, forming specific interactions.

Structure Activity Relationship Sar of 1 Furan 3 Ylmethyl 1,4 Diazepane Derivatives: Non Clinical Perspectives

Impact of Structural Modifications on the Diazepane Ring

Effects of N-Substitutions on Chemical Reactivity and Molecular Recognition

The two nitrogen atoms of the 1,4-diazepane ring are primary sites for chemical modification, and substitutions at these positions (N-1 and N-4) profoundly affect the molecule's properties. The introduction of different substituents can tune the basicity of the nitrogen atoms, which in turn influences their ability to form hydrogen bonds or ionic interactions with biological targets.

Research on analogous heterocyclic systems, such as piperazines, has shown that varying N-substituents with different electronic properties can modulate biological potency. For instance, replacing a pyridine (B92270) substituent with a pyrimidine (B1678525) or introducing a trifluoroethyl group can alter the pKa of the nitrogen, leading to significant changes in binding affinity nih.gov. N-methylation is a common modification that can be tolerated without a significant loss of potency in some systems nih.gov. Furthermore, N-acylpiperazines have been shown to act as effective mimics of other cyclic structures, like the 2-pyrrolidinone (B116388) ring, resulting in compounds with high biological activity nih.gov. These principles suggest that for 1-(Furan-3-ylmethyl)-1,4-diazepane derivatives, modifications at the N-4 position could be a critical strategy for optimizing molecular recognition by fine-tuning the electronic environment and steric bulk.

N-4 Substitution Potential Effect on Molecular Properties Reference
Alkyl groups (e.g., Methyl)May increase lipophilicity; can be well-tolerated. nih.gov
Acyl groupsCan act as a hydrogen bond acceptor; may mimic other cyclic structures. nih.gov
Aromatic/Heteroaromatic ringsCan participate in π-stacking interactions; tunes basicity. nih.gov
Electron-withdrawing groupsReduces basicity of the nitrogen atom. nih.gov

Influence of Carbon Substitutions on Scaffold Rigidity and Molecular Shape

Substitution on the carbon backbone of the diazepane ring can introduce steric bulk, create chiral centers, and constrain the ring's conformational flexibility. These modifications directly impact the three-dimensional shape of the molecule, which is critical for its fit within a receptor's binding pocket.

For example, in related 1,4-benzodiazepine (B1214927) structures, substitutions at the C-2 and C-4 positions of the diazepine (B8756704) ring have been shown to influence the adoption of specific conformations, such as a boat conformation in the crystalline state nih.gov. The introduction of substituents can also determine the orientation of other parts of the molecule. In some 1,4-diazepan-5-one (B1224613) derivatives, phenyl substituents at C-2 and C-7 adopt equatorial orientations in a chair conformation, while methyl groups at C-3 can assume either axial or equatorial positions. These orientations are crucial for establishing intermolecular interactions. The nature of the substituent on the fused benzene (B151609) ring in benzodiazepines has also been shown to have a significant influence on the outcomes of ring-opening reactions, indicating an electronic effect that propagates through the scaffold pnas.org.

Carbon Position Substitution Type Observed Influence on Scaffold
C-2 / C-7Phenyl groupsCan adopt equatorial orientations, influencing overall molecular shape.
C-3Methyl groupsCan be in either axial or equatorial positions, affecting local conformation.
C-3Various substituentsCan undergo substitution and even ring contraction in certain benzodiazepine (B76468) derivatives. ijabbr.com

Conformational Flexibility of the Seven-Membered Ring and its Implications for Interactions

The seven-membered 1,4-diazepane ring is inherently flexible and can adopt several low-energy conformations, most notably chair, boat, and twist-boat forms quora.commatanginicollege.ac.in. This conformational dynamism is a double-edged sword: while it allows the molecule to adapt to different binding sites, it can also come with an entropic penalty upon binding. The specific conformation adopted is critical for biological activity, as receptors often selectively recognize a single conformational state quora.com.

NMR spectroscopy, X-ray crystallography, and molecular modeling of N,N-disubstituted-1,4-diazepane antagonists have revealed that they can exist in an unexpected low-energy twist-boat conformation, which is believed to be the bioactive conformation quora.com. In the case of benzodiazepines, which feature a fused diazepine ring, the molecules are chiral due to the non-planar seven-membered ring, and they exist as rapidly interconverting conformational enantiomers (P and M conformers) at room temperature matanginicollege.ac.inquora.com. The selective binding of one conformer over the other to biological targets like human serum albumin or GABAa receptors highlights the importance of conformational recognition quora.com. Therefore, the ability of the this compound scaffold to present its substituents in a precise three-dimensional arrangement, dictated by the diazepane ring's conformation, is a key factor in its molecular interactions.

Role of the Furan-3-ylmethyl Moiety in Modulating Molecular Recognition

Stereoelectronic Effects of the Furan (B31954) Group on Overall Molecular Properties

The furan ring possesses distinct stereoelectronic properties that differentiate it from a simple phenyl ring. It is an electron-rich aromatic system, which allows it to participate in various electronic interactions with biological targets researchgate.net. The presence of the oxygen heteroatom makes the ring polar and provides a potential hydrogen bond acceptor site mdpi.com. These features can enhance binding affinity and selectivity.

The aromaticity of the furan ring contributes to the metabolic stability of the molecule researchgate.net. However, furan is also known to be more reactive than benzene in electrophilic substitution reactions and can be sensitive to strong acids, which may lead to polymerization or ring-opening. The electron-rich nature of furan also means it can be a bioisosteric replacement for other aromatic moieties, offering a way to modulate a compound's pharmacological profile. The inherent polarity and hydrogen bonding capability conferred by the ether oxygen can significantly influence a drug's solubility and interactions with biological membranes.

Property Description Implication for Molecular Recognition Reference
Electron-rich Natureπ-excessive five-membered ring.Can engage in π-stacking and cation-π interactions. researchgate.net
AromaticityConfers planarity and stability.Enhances metabolic stability and bioavailability. researchgate.net
PolarityDue to the electronegative oxygen atom.Can form hydrogen bonds; influences solubility. mdpi.com
ReactivitySusceptible to electrophilic substitution.Influences metabolic pathways and potential for covalent interactions.

Positional Isomerism of the Furan Attachment and its Influence on Interaction Landscapes

The point of attachment of the methyl-diazepane group to the furan ring—at the 2-position versus the 3-position—is a critical determinant of the molecule's properties and its interaction landscape. The electronic distribution in the furan ring is not uniform. Electrophilic substitution reactions on an unsubstituted furan ring occur preferentially at the C-2 (and C-5) position. This is because the cationic intermediate formed during the reaction (the sigma complex) is more stabilized by resonance when the attack is at the C-2 position compared to the C-3 position.

This inherent electronic difference means that a furan-3-ylmethyl substituent will have a different electronic and steric profile compared to its furan-2-ylmethyl counterpart. While much of the existing research on furan-containing pharmaceuticals focuses on the more synthetically accessible furan-2-yl derivatives, the distinct properties of the furan-3-yl isomer suggest it would engage with biological targets differently quora.commatanginicollege.ac.inquora.com. The placement of the substituent at the 3-position alters the vector and orientation of the diazepane ring relative to the furan's oxygen atom and its π-system. This change can influence how the molecule fits into a binding site and which intermolecular interactions are possible. Studies on other heterocyclic systems have shown that the position of a heteroatom within a ring can significantly affect physicochemical and biological properties. Therefore, the choice between a furan-2-ylmethyl and a furan-3-ylmethyl moiety is a key strategic decision in drug design, with the 3-substituted isomer offering a distinct interaction landscape that may be advantageous for specific targets.

Information regarding "this compound" is Not Currently Available in Publicly Accessible Scientific Literature.

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is a lack of specific, publicly available research focusing on the chemical compound “this compound.” Consequently, the generation of a detailed article on its structure-activity relationship (SAR), rational design principles, and computational studies is not possible at this time.

The initial investigation sought to uncover non-clinical perspectives on this particular molecule. However, the search did not yield any dedicated studies or significant mentions that would allow for a thorough and scientifically accurate discussion as outlined in the requested structure.

While the broader class of 1,4-diazepane derivatives has been the subject of considerable research, particularly in the context of medicinal chemistry jocpr.comsemanticscholar.orgnih.gov, specific data on the furan-3-ylmethyl substituted variant remains elusive. General principles of structure-activity relationships for 1,4-diazepines often involve modifications at various positions of the diazepine ring and the nature of the substituent at the N1 and N4 positions chemisgroup.usresearchgate.net. These modifications are known to influence the chemical and biological properties of the resulting derivatives researchgate.net.

However, without specific research on this compound, any attempt to detail its SAR or computational profile would be speculative and would not meet the standards of a professional and authoritative scientific article. The inclusion of the furan moiety, a five-membered aromatic ring containing an oxygen atom, would introduce unique electronic and steric properties that would need to be specifically studied to understand its influence on the 1,4-diazepane scaffold nih.gov.

Researchers interested in this specific compound would likely need to undertake novel synthesis and a full suite of in vitro, in vivo, and in silico studies to elucidate its chemical and pharmacological characteristics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Furan-3-ylmethyl)-1,4-diazepane, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the diazepane core. For example, a diazepane precursor may undergo alkylation with a furan-3-ylmethyl group using nucleophilic substitution. Key parameters include:

  • Catalysts : Amine bases (e.g., triethylamine) to deprotonate intermediates .
  • Solvents : Polar aprotic solvents (e.g., acetonitrile) to stabilize transition states .
  • Purification : Column chromatography with silica gel or preparative HPLC to isolate the product .
    Optimization involves adjusting temperature (20–80°C), pH (neutral to mildly basic), and stoichiometric ratios (1:1.2 for diazepane:furan derivative) to maximize yield (>70%) .

Q. Which spectroscopic and chromatographic techniques are employed for structural elucidation and purity assessment?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., furan methylene protons at δ 3.8–4.2 ppm) .
  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 223) and purity (>95%) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under acidic/basic conditions .

Q. What are the key challenges in isolating this compound, and how are they addressed?

  • Methodological Answer :

  • Byproduct Formation : Competing N-alkylation or ring-opening reactions are minimized using sterically hindered bases (e.g., DIPEA) .
  • Hydrophilicity : The compound’s polar nature complicates extraction. Liquid-liquid partitioning with dichloromethane/water (3:1) improves recovery .
  • Degradation : Light-sensitive intermediates require amber glassware and inert atmospheres (N2_2) during synthesis .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict reactivity and bioactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G** level) to map electron density and predict nucleophilic sites (e.g., diazepane N-atoms) .
  • Molecular Docking : AutoDock Vina screens binding affinities (ΔG < -7 kcal/mol) to targets like serotonin receptors, guided by furan’s π-π stacking potential .
  • ADMET Prediction : SwissADME evaluates bioavailability (TPSA < 90 Ų) and blood-brain barrier penetration (logBB > 0.3) .

Q. What experimental design strategies resolve contradictions between theoretical and empirical data?

  • Methodological Answer :

  • Factorial Design : 2k^k factorial experiments test variables (temperature, catalyst loading) to identify interactions affecting yield .
  • Validation : Compare DFT-predicted dipole moments (e.g., 4.2 D) with experimental values from dielectric constant measurements .
  • Error Analysis : Use Bland-Altman plots to quantify deviations in spectroscopic vs. crystallographic bond lengths (±0.02 Å) .

Q. What methodologies analyze intermolecular interactions and crystal packing?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal lattice parameters (e.g., monoclinic P21_1/c space group) and H-bond networks (N–H···O, 2.8 Å) .
  • Hirshfeld Surfaces : CrystalExplorer maps contact contributions (e.g., H···H = 65%, C···H = 20%) to quantify packing efficiency .
  • Energy Frameworks : Compute lattice energies (e.g., -120 kJ/mol) to compare stability across polymorphs .

Q. How do substituent variations affect physicochemical properties?

  • Methodological Answer :

  • LogP Studies : Replace furan with thiophene (logP increases by 0.5) via shake-flask method to enhance lipophilicity .
  • Thermal Analysis : DSC/TGA reveals melting points (mp = 120–125°C) and decomposition profiles (Tdec_{dec} > 200°C) .
  • Solubility Screening : Use Hansen parameters to correlate substituent polarity (δd_d) with solubility in DMSO (>50 mg/mL) .

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